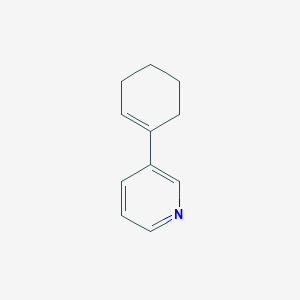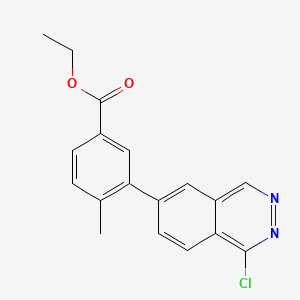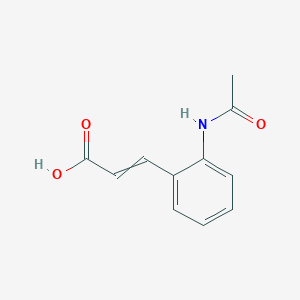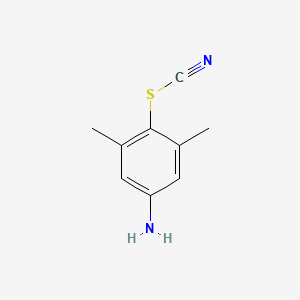
4-phenylsulfanyl-but-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenylsulfanyl-but-2-yn-1-ol is an organic compound characterized by the presence of a phenylsulfanyl group attached to a but-2-yn-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenylsulfanyl-but-2-yn-1-ol typically involves the reaction of 2-butyn-1,4-diol with phenylsulfanyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like dichloromethane, and the product is purified through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-phenylsulfanyl-but-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
4-phenylsulfanyl-but-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-phenylsulfanyl-but-2-yn-1-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Phenylsulfanyl)butan-2-one: This compound has a similar structure but differs in the position of the phenylsulfanyl group and the presence of a ketone group.
4-(Phenylsulfanyl)but-2-yn-1-amine: Similar backbone but with an amine group instead of a hydroxyl group.
Uniqueness
4-phenylsulfanyl-but-2-yn-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
33313-80-3 |
|---|---|
Formule moléculaire |
C10H10OS |
Poids moléculaire |
178.25 g/mol |
Nom IUPAC |
4-phenylsulfanylbut-2-yn-1-ol |
InChI |
InChI=1S/C10H10OS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,11H,8-9H2 |
Clé InChI |
SVJBGZDLIABBDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCC#CCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B8692514.png)

![6-Iodobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8692530.png)



![N-methyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8692559.png)
